molecular formula C14H12N4O3S B11304472 N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2,3-thiadiazole-4-carboxamide

N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11304472
M. Wt: 316.34 g/mol
InChI Key: ONQNCBMQGZWRMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2,3-thiadiazole-4-carboxamide is a complex organic compound that features a unique combination of benzoxazine and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps

    Benzoxazine Ring Formation: The benzoxazine ring can be synthesized through a condensation reaction between an appropriate phenol derivative and an amine in the presence of formaldehyde.

    Thiadiazole Ring Formation: The thiadiazole ring is often synthesized via a cyclization reaction involving thiosemicarbazide and a suitable carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the benzoxazine and thiadiazole rings through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its properties can be exploited in the development of advanced materials, such as polymers with specific functionalities.

    Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The benzoxazine moiety can interact with enzymes or receptors, while the thiadiazole ring can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazine Derivatives: Compounds with similar benzoxazine structures, such as 3,4-dihydro-2H-1,4-benzoxazine.

    Thiadiazole Derivatives: Compounds with similar thiadiazole structures, such as 1,2,3-thiadiazole-4-carboxamide.

Uniqueness

N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2,3-thiadiazole-4-carboxamide is unique due to the combination of benzoxazine and thiadiazole moieties in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H12N4O3S

Molecular Weight

316.34 g/mol

IUPAC Name

N-(3-oxo-4-prop-2-enyl-1,4-benzoxazin-6-yl)thiadiazole-4-carboxamide

InChI

InChI=1S/C14H12N4O3S/c1-2-5-18-11-6-9(3-4-12(11)21-7-13(18)19)15-14(20)10-8-22-17-16-10/h2-4,6,8H,1,5,7H2,(H,15,20)

InChI Key

ONQNCBMQGZWRMK-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=CSN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.